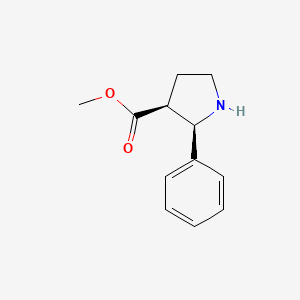

cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester

Vue d'ensemble

Description

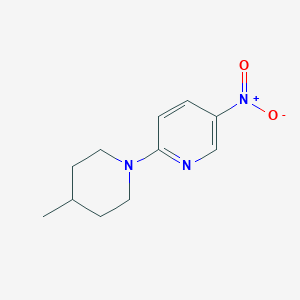

“Cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester” is a chemical compound with the IUPAC name methyl (2R,3S)-2-phenyl-3-pyrrolidinecarboxylate . It has a molecular weight of 205.26 and is a light yellow solid .

Molecular Structure Analysis

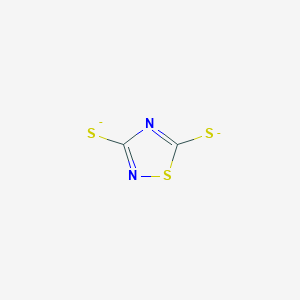

The molecular structure of “this compound” is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle . This structure is further characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .Physical And Chemical Properties Analysis

“this compound” is a light yellow solid . It has a molecular weight of 205.26 .Applications De Recherche Scientifique

Synthesis and Chemical Transformations :

- "cis-Fused hexahydro-4aH-indeno[1,2-b]pyridines: transformation of bridgehead ester group and conversion to tricyclic analogues of NK-1 and dopamine receptor ligands" by de Wit et al. (2001) discusses the transformation of the bridgehead ester group in cis-fused methyl 2-oxo-9b-phenyl-1,2,3,4,5,9b-hexahydro–4aH-indeno[1,2-b]pyridine-4a-carboxylates, leading to the creation of tricyclic analogues of NK-1 antagonists and a bicyclic dopamine receptor ligand (de Wit et al., 2001).

Development of Medicinal Compounds :

- In "Synthesis of cucurbitine derivatives: facile straightforward approach to methyl 3-amino-4-aryl-1-methylpyrrolydine-3-carboxylates," Blanco-Ania et al. (2009) report on the synthesis of cis- and trans-substituted cucurbitine derivatives from methyl 2-nitroacetate, which can be further used in the development of various medicinal compounds (Blanco‐Ania et al., 2009).

Enzymatic and Microbial Studies :

- The paper "Specificity of the Escherichia coli proline transport system" by Rowland and Tristram (1975) explores the importance of the carbonyl portion of the carboxyl group at position 2 of the pyrrolidine ring for uptake by the proline permease of Escherichia coli, highlighting the biological relevance of such structures (Rowland & Tristram, 1975).

Application in Antibacterial Research :

- Kudryavtsev et al. (2009) in "Probing of the cis-5-phenyl proline scaffold as a platform for the synthesis of mechanism-based inhibitors of the Staphylococcus aureus sortase SrtA isoform" synthesized cis-5-Phenyl prolinates, which can serve as a foundation for developing antibacterials and antivirulence agents (Kudryavtsev et al., 2009).

Photochemical and Sensitization Studies :

- "A novel[2 + 3]cycloaddition reaction: singlet oxygen mediated formation of 1,3-dipole from iminodiacetic acid methyl ester and its addition to maleimides" by Cheng et al. (2001) describes the photochemical reactions involving pyrrolidine derivatives, providing insights into their behavior under certain conditions (Cheng et al., 2001).

Orientations Futures

The future directions for “cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester” and similar compounds lie in their potential use in drug discovery. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring allows for the exploration of different stereoisomers, potentially leading to compounds with different biological activities .

Mécanisme D'action

Target of Action

It is known that pyrrolidine derivatives can exhibit activity against various kinases .

Mode of Action

Pyrrolidine derivatives have been shown to interact with their targets and induce changes at the molecular level

Biochemical Pathways

Pyrrolidine derivatives can influence various biochemical pathways depending on their specific targets .

Propriétés

IUPAC Name |

methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQACFNSKPYNJEE-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCN[C@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-hydroxy-2-adamantyl)phenyl]formamide](/img/structure/B3156357.png)

![Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B3156368.png)

![2,6-Bis[(4R)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B3156406.png)

![1-[[(R)-alpha-Methylbenzyl]amino]-4-[2-(diphenylphosphino)-1-naphthyl]phthalazine](/img/structure/B3156414.png)

![8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt](/img/structure/B3156448.png)